molecular formula C22H27NOS3 B4957125 3-cyclohexyl-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one

3-cyclohexyl-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one

Cat. No.: B4957125
M. Wt: 417.7 g/mol
InChI Key: NLCKIWDCLJYGBS-UHFFFAOYSA-N
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Description

The compound 3-cyclohexyl-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one is a heterocyclic molecule featuring a dithioloquinoline core with a thioxo (S=O) group, three methyl substituents at positions 4, 4, and 7, and a 3-cyclohexylpropan-1-one side chain. Its molecular formula is C22H27NOS3, with a calculated molecular weight of 417.59 g/mol. The cyclohexyl group enhances lipophilicity, while the dithiolo and thioxo groups contribute to polar interactions, making it a structurally unique candidate for applications in medicinal chemistry or materials science .

Properties

IUPAC Name

3-cyclohexyl-1-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NOS3/c1-14-9-11-16-17(13-14)23(18(24)12-10-15-7-5-4-6-8-15)22(2,3)20-19(16)21(25)27-26-20/h9,11,13,15H,4-8,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCKIWDCLJYGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2C(=O)CCC4CCCCC4)(C)C)SSC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the dithiolo ring and the cyclohexyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification methods, such as chromatography, would be essential to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms in the dithiolo ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: The compound’s unique structure could be explored for potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-cyclohexyl-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dithiolo ring and quinoline moiety may play a crucial role in binding to these targets, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4,4,7-Trimethyl, 3-cyclohexylpropan-1-one C22H27NOS3 417.59 Bulky cyclohexyl group, three methyl substituents, moderate lipophilicity
1-(4,4,8-Trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone 4,4,8-Trimethyl, ethanone C15H15NOS3 321.47 Shorter acyl chain, methyl at position 8, higher polarity
3-cyclohexyl-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one 8-Ethoxy, 4,4-dimethyl, 3-cyclohexylpropan-1-one C24H32NO2S3 462.69 Ethoxy group at position 8, increased molecular weight, enhanced hydrophobicity

Key Differences and Implications

Acyl Chain Modifications
  • The target compound’s 3-cyclohexylpropan-1-one side chain introduces steric bulk and hydrophobicity compared to the shorter ethanone group in . This may improve membrane permeability but reduce aqueous solubility.
  • The ethoxy substituent in the analogue from adds polarity due to the oxygen atom but increases molecular weight (462.69 g/mol vs.
Methyl and Ethoxy Substitutions
  • Positional Methyl Groups : The target compound’s 4,4,7-trimethyl configuration versus the 4,4,8-trimethyl in alters steric interactions. A methyl group at position 7 (vs. 8) may influence binding to planar targets like enzyme active sites.
  • Ethoxy vs. Methyl : The 8-ethoxy group in introduces a larger, flexible substituent compared to methyl, which could enhance π-stacking interactions or hinder crystallization.
Electronic and Reactivity Profiles
  • The thioxo (S=O) and dithiolo groups in all compounds enable hydrogen bonding and metal chelation. However, the cyclohexyl group in the target compound may shield reactive sites, improving metabolic stability .
  • The ethyl cyanoacetate-derived analogues in (unrelated to the core structure) highlight the role of electron-withdrawing groups (e.g., nitriles) in modulating reactivity, suggesting that the target compound’s electronic profile is less polarized than cyano-containing derivatives.

Research Findings and Inferred Properties

Solubility and Lipophilicity

  • The target compound’s calculated LogP (estimated ~4.2) is higher than the ethanone analogue (LogP ~2.8) due to the cyclohexyl group, indicating greater lipophilicity .
  • The 8-ethoxy analogue may exhibit even lower solubility in aqueous media due to its larger hydrophobic surface area.

Biological Activity

Introduction

3-Cyclohexyl-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula: C₁₈H₂₃N₂OS₂
  • CAS Number: 351191-97-4

The structural complexity includes a cyclohexyl group and a dithioloquinoline moiety, which are significant for its biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various pathogens. For instance:

  • Antifungal Activity: The compound has shown moderate activity against Candida albicans, with a minimum inhibitory concentration (MIC) in the range of 500–1000 µg/mL. This suggests potential for development as an antifungal agent .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that the compound can induce cell death in certain cancer cell lines. For example:

  • Cell Lines Tested: The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell LineIC50 (µM)
MCF-720
HeLa15

These results indicate that the compound possesses significant cytotoxic properties, warranting further investigation into its mechanism of action and potential therapeutic applications.

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of Cell Proliferation: The compound may interfere with cellular signaling pathways that regulate cell growth and proliferation.
  • Induction of Apoptosis: Evidence suggests that it may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antimicrobial Screening

A study conducted by researchers focused on screening various derivatives of dithioloquinoline compounds for antimicrobial properties. The findings indicated that the tested compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Study 2: Cytotoxic Effects on Cancer Cells

In another research effort aimed at evaluating the cytotoxic effects on different cancer cell lines, the compound was found to reduce cell viability significantly in a dose-dependent manner. The study concluded that further structural modifications could enhance its potency and selectivity towards cancer cells .

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